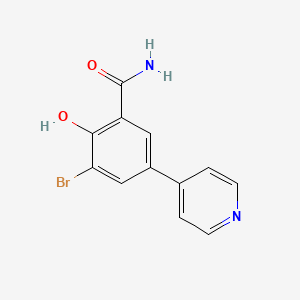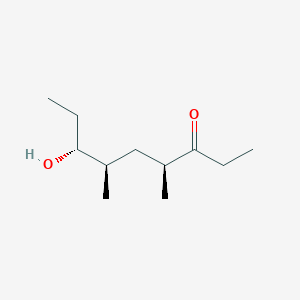
(4S,6R,7R)-7-Hydroxy-4,6-dimethyl-3-nonanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Serricornin can be synthesized through various methods. One common approach involves starting from (2S,4S)-2,4-dimethyl-1,5-pentanediol, which is obtained by lipase-catalyzed enantiomer separation of its racemate . The synthesis involves several steps, including stereoselective reactions to ensure the correct configuration of the final product .
Industrial Production Methods: Industrial production of serricornin typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of advanced techniques such as palladium-catalyzed hydrogenolysis of alkenyloxiranes .
Chemical Reactions Analysis
Types of Reactions: Serricornin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving serricornin include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of serricornin depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones and acids, while reduction can yield alcohols .
Scientific Research Applications
Serricornin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying stereoselective synthesis and reaction mechanisms . In biology, it is crucial for understanding insect behavior and developing pest control strategies .
Mechanism of Action
The mechanism of action of serricornin involves its interaction with specific receptors in male cigarette beetles . The compound binds to these receptors, triggering a series of molecular events that lead to the attraction and excitation of the males . This process is essential for the mating behavior of the species and ensures successful reproduction .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to serricornin include other insect pheromones such as anhydroserricornin and various stereoisomers of serricornin . These compounds share similar structures and functions but differ in their stereochemistry and biological activity .
Uniqueness of Serricornin: Serricornin is unique due to its specific stereochemistry, which is crucial for its biological activity . The (4S,6S,7S)-isomer is the most attractive to male cigarette beetles, making it highly effective for use in pheromone traps and pest control strategies .
Properties
CAS No. |
84823-59-6 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(4S,6R,7R)-7-hydroxy-4,6-dimethylnonan-3-one |
InChI |
InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3/t8-,9+,10-/m1/s1 |
InChI Key |
YEKDTNYNLCQHPV-KXUCPTDWSA-N |
Isomeric SMILES |
CC[C@H]([C@H](C)C[C@H](C)C(=O)CC)O |
Canonical SMILES |
CCC(C(C)CC(C)C(=O)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


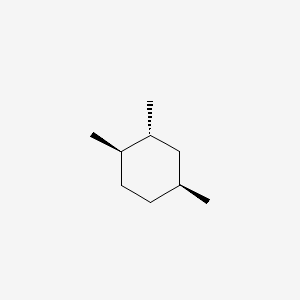
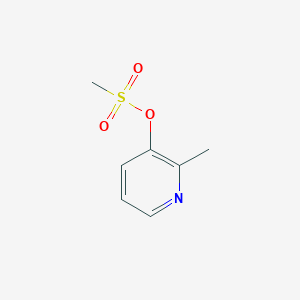
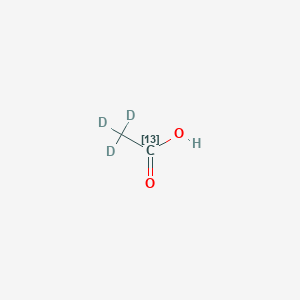
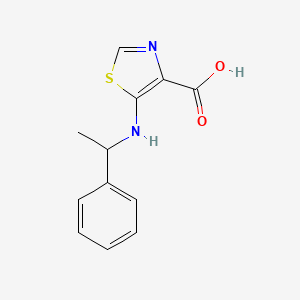
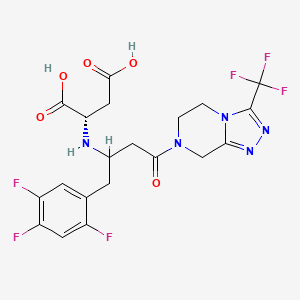
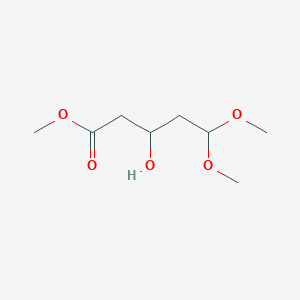
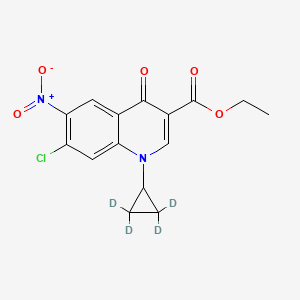
![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
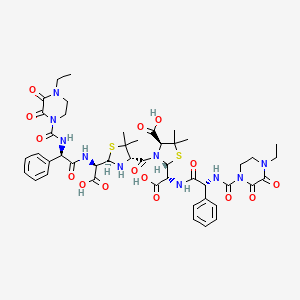
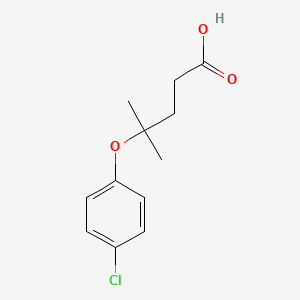
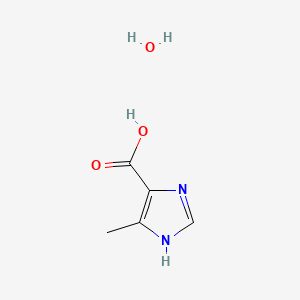
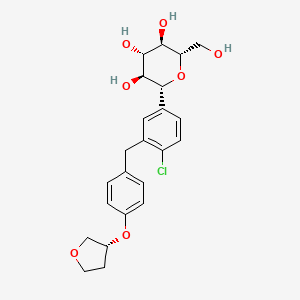
![3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)
